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Compound of Interest

Compound Name: 2-Chlorophenethyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the *H and 3C Nuclear Magnetic Resonance
(NMR) spectroscopic data for 2-chlorophenethyl bromide and its methylated and
methoxylated derivatives. The information presented is intended to aid in the structural
elucidation and characterization of this class of compounds, which are valuable intermediates
in synthetic organic chemistry and drug discovery.

Comparative *H and **C NMR Spectral Data

The following tables summarize the predicted *H and 3C NMR spectral data for 2-
chlorophenethyl bromide and two of its derivatives. This data provides a baseline for the
identification and differentiation of these compounds based on the electronic effects of the
ortho-substituents on the chemical shifts of the aromatic and aliphatic protons and carbons.

Disclaimer: The NMR data presented in this guide is predicted using a computational model
(nmrdb.org) and should be used as a reference. Experimental verification is recommended for
precise structural confirmation.

Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)
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Compound Ar-H (ppm) -CHz-Ar (ppm) -CH2-Br (ppm) Other (ppm)
2-
7.15-7.40 (m, 3.25(t,J=7.2 3.65(t,J=7.2
Chlorophenethyl -
_ 4H) Hz, 2H) Hz, 2H)
bromide
2-
7.10-7.25 (m, 315(,J=7.4 360(,J=74 2.35 (s, 3H, -
Methylphenethyl
_ 4H) Hz, 2H) Hz, 2H) CHs)
bromide
2-
6.85-7.30 (m, 3.10(t,J=7.0 3.62(t,J=7.0 3.85 (s, 3H, -
Methoxypheneth
_ 4H) Hz, 2H) Hz, 2H) OCHs)
yl bromide

Table 2: Predicted 3C NMR Spectral Data (CDCls, 100 MHZz)

Compound Ar-C (ppm) -CHz2-Ar (ppm) -CH2-Br (ppm) Other (ppm)
) 134.5 (C-Cl),
131.0, 129.5,
Chlorophenethyl 38.5 32.0 -
128.0, 127.0,
bromide
1255
5 136.0 (C-CH3),
130.5, 129.0,
Methylphenethyl 36.0 33.0 19.0 (-CHs)
. 128.5, 126.5,
bromide
125.0
) 157.0 (C-OCHs),
130.0, 128.5,
Methoxypheneth 33.0 32,5 55.5 (-OCHs3)
i 121.0, 110.5,
yl bromide
109.0

Experimental Protocols

A standardized protocol for the acquisition of high-quality *H and 3C NMR spectra is crucial for
accurate structural analysis.

Sample Preparation
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e Sample Quantity: For *H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL
of a suitable deuterated solvent. For 3C NMR, a higher concentration of 20-100 mg is
recommended due to the lower natural abundance of the 13C isotope.[1]

o Solvent Selection: Deuterated chloroform (CDCIs) is a common solvent for phenethyl
bromide derivatives. Ensure the solvent is of high purity to avoid extraneous signals.

« Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a
pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (& = 0.00 ppm).[1]

NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

1H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

13C NMR Spectroscopy:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.
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e Number of Scans: 1024 or more, depending on the sample concentration.

Visualization of Concepts

To aid in the understanding of the spectroscopic analysis process and the molecular structures,
the following diagrams are provided.
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Caption: General workflow for NMR spectroscopic analysis.

Caption: Structure of 2-chlorophenethyl bromide with key carbons labeled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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